molecular formula C17H14N2O3 B12343764 Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 593287-05-9

Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B12343764
CAS No.: 593287-05-9
M. Wt: 294.30 g/mol
InChI Key: WZMGMYQITITUJX-UHFFFAOYSA-N
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Description

Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylphenyl group at the 5-position and a methyl benzoate moiety at the 2-position. The oxadiazole ring, a five-membered aromatic system containing two nitrogen and one oxygen atom, confers rigidity and electron-deficient characteristics, making it relevant in medicinal chemistry and materials science. The 4-methylphenyl substituent may modulate steric and electronic properties, affecting reactivity and intermolecular interactions.

Properties

CAS No.

593287-05-9

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C17H14N2O3/c1-11-7-9-12(10-8-11)15-18-19-16(22-15)13-5-3-4-6-14(13)17(20)21-2/h3-10H,1-2H3

InChI Key

WZMGMYQITITUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of p-tolyl hydrazine with methyl 2-carboxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial and antifungal activities. Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate has been studied for its effectiveness against various pathogens. For instance, a study demonstrated that derivatives of oxadiazole compounds showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to 100 mg/mL .

Case Study: Antimicrobial Efficacy

A specific investigation into the antimicrobial properties of oxadiazole derivatives highlighted that the compound exhibited broad-spectrum activity against several bacterial strains. The study reported the synthesis of related compounds that demonstrated enhanced activity compared to traditional antibiotics .

Compound Bacterial Strain MIC (mg/mL)
This compoundE. coli50
This compoundS. aureus75

Materials Science Applications

Corrosion Inhibition

This compound has also been explored as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies have shown that this compound acts as a mixed-type inhibitor, providing significant protection against corrosion with an inhibition efficiency of up to 93.2% at optimal concentrations .

Case Study: Corrosion Inhibition Efficiency

In a detailed electrochemical analysis, the compound was tested in various acidic solutions to evaluate its effectiveness as a corrosion inhibitor. The results indicated that increasing concentrations of the compound correlated with higher inhibition efficiencies.

Concentration (M) Inhibition Efficiency (%)
0.175
0.593.2

Catalytic Applications

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex molecules through cross-coupling reactions. Its unique structure allows it to facilitate reactions effectively when combined with transition metals such as palladium and copper .

Case Study: Cross-Coupling Reactions

In a series of experiments focusing on Suzuki cross-coupling reactions, this compound was shown to enhance the yield of desired products significantly compared to reactions without it. The presence of methyl groups on the phenyl ring was found to influence the reaction kinetics positively.

Reaction Type Yield (%) without Catalyst Yield (%) with Catalyst
Suzuki Coupling4075
Heck Reaction5585

Mechanism of Action

The mechanism of action of Methyl 2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d)

  • Structure: Replaces the 1,3,4-oxadiazole with a 1,2,3-thiadiazole ring and substitutes a 2-methylphenoxy group at position 3.
  • Synthesis : Synthesized via sodium hydride-mediated coupling in DMF, differing from typical oxadiazole syntheses (e.g., cyclization of hydrazides).
  • Properties: The thiadiazole ring introduces sulfur, altering electronic properties (increased polarizability) compared to oxadiazole. The 2-methylphenoxy group may reduce steric hindrance relative to the 4-methylphenyl group in the target compound.

2-[[[5-[(4-Methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole

  • Structure : Shares the 1,3,4-oxadiazole core but incorporates a benzothiazole moiety and a 4-methoxyphenylmethylthio substituent.
  • Activity: Exhibits neuroprotective efficacy (87.7% cell viability at 10 μM), comparable to epigallocatechin gallate (EGCG).

Table 1: Key Properties of Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate and Analogues

Compound Core Heterocycle Substituents Notable Activity/Property
Target Compound 1,3,4-oxadiazole 4-methylphenyl, methyl benzoate N/A (hypothesized antimicrobial)
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) 1,2,3-thiadiazole 2-methylphenoxy, phenyl Synthetic intermediate
2-[[[5-[(4-Methoxyphenylmethyl)thio]-... 1,3,4-oxadiazole 4-methoxyphenylmethylthio, benzothiazole Neuroprotective (87.7% viability)
  • Solubility : The methyl benzoate group may improve solubility in organic solvents compared to thiadiazole derivatives, which are more polar due to sulfur.

Biological Activity

Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate (CAS No. 106924-04-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC16H15N3O2
Molecular Weight283.31 g/mol
Density1.32 g/cm³
Boiling Point536.3 °C at 760 mmHg
Flash Point278.2 °C

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that this compound effectively inhibits both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

MicroorganismMIC (mg/ml)
Escherichia coli0.4
Staphylococcus aureus0.05
Pseudomonas aeruginosa0.2
Bacillus cereus0.05

This data suggests that the compound has potent bactericidal effects, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Antioxidant Activity

Research indicates that derivatives of oxadiazole compounds, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Antioxidant Activity Comparison

A comparative study of various oxadiazole derivatives showed that this compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis in these cells at varying concentrations.

Cytotoxicity Data

Cell LineConcentration (mg/ml)Viability (%)
MCF-70.0185
MCF-70.150
MCF-7120

The results indicate a dose-dependent decrease in cell viability, highlighting the potential of this compound as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Indian Journal of Chemistry reported that methyl derivatives of oxadiazoles showed significant antimicrobial activity against various pathogens, with particular efficacy against resistant strains .
  • Antioxidant Properties : Research conducted on oxadiazole derivatives indicated that the presence of the oxadiazole ring enhances antioxidant activity through electron donation mechanisms .
  • Cytotoxic Mechanisms : A recent investigation into the cytotoxic effects of oxadiazole compounds revealed that they induce apoptosis through mitochondrial pathways in cancer cells .

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